![molecular formula C16H15ClN2O3S B3398839 N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide CAS No. 1021259-09-5](/img/structure/B3398839.png)
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide, also known as SN-6, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), a membrane protein that plays a crucial role in regulating intracellular calcium levels.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has been extensively used in scientific research as a tool to study the role of NCX in various physiological and pathological processes. It has been shown to be effective in inhibiting NCX-mediated calcium transport in cardiac myocytes, neurons, and smooth muscle cells. N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has also been used to investigate the role of NCX in ischemia-reperfusion injury, arrhythmias, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide involves the inhibition of NCX, which is a membrane protein that plays a crucial role in regulating intracellular calcium levels. NCX mediates the exchange of one calcium ion for three sodium ions across the plasma membrane. N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide selectively binds to the NCX protein and inhibits its activity, leading to a decrease in intracellular calcium levels.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the amplitude and duration of calcium transients in cardiac myocytes, which can prevent arrhythmias. N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has also been shown to reduce the infarct size in a rat model of myocardial infarction, suggesting a potential therapeutic role in ischemia-reperfusion injury. Additionally, N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has been shown to protect against glutamate-induced excitotoxicity in neurons, which is a hallmark of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of NCX, which makes it a valuable tool for studying the role of NCX in various physiological and pathological processes. N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide is also stable and can be easily synthesized in large quantities. However, N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has some limitations. It is not cell-permeable and needs to be introduced into cells using transfection or microinjection, which can be technically challenging. Additionally, N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has a relatively short half-life, which can limit its usefulness in long-term experiments.
Future Directions
There are several future directions for research on N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide. One area of interest is the development of more cell-permeable analogs of N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide, which can be used to study the role of NCX in intracellular calcium regulation. Another area of interest is the investigation of the therapeutic potential of N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide in various diseases, including ischemia-reperfusion injury and neurodegenerative diseases. Additionally, the development of more selective inhibitors of NCX can help to elucidate the specific roles of different NCX isoforms in various physiological and pathological processes.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11(20)19-9-8-12-6-7-13(10-15(12)19)18-23(21,22)16-5-3-2-4-14(16)17/h2-7,10,18H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFBMXWSFYQJOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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